
9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine
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Overview
Description
9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine is a complex organic compound that combines the structural motifs of triazine and carbazole. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications, particularly in the field of organic electronics and optoelectronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine typically involves multi-step organic reactions. One common method includes the coupling of 4,6-diphenyl-1,3,5-triazine with a phenyl-substituted carbazole derivative under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and toluene .
Chemical Reactions Analysis
Chemical Reaction Mechanisms
DACT-II undergoes several well-defined chemical reactions, as summarized in Table 1:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic or neutral |
Reduction | Lithium aluminum hydride | Dry ether |
Substitution | Halogenated reagents (e.g., bromine) | Catalyst present |
These reactions highlight the compound’s reactivity profile. For example, oxidation with KMnO₄ under acidic or neutral conditions modifies functional groups, while reduction with LiAlH₄ in dry ether alters its electronic structure.
Key Reaction Data
The compound’s stability and reactivity are influenced by its HOMO/LUMO energy levels (HOMO = 5.50 eV, LUMO = 3.30 eV), which dictate its electronic transitions and interactions in optoelectronic applications. Its maximum emission wavelength of 507 nm in a polymer matrix like PMMA underscores its utility in OLEDs.
Industrial Considerations
Large-scale synthesis of DACT-II in industrial settings leverages automated reactors to maintain precision and scalability. This ensures consistent batch-to-batch quality, critical for high-performance OLED applications where material uniformity directly impacts device efficiency.
Research Findings
Studies on related TADF emitters (e.g., TmCzTrz , DCzmCzTrz ) reveal that structural modifications, such as altering donor-acceptor linkers or substituents, significantly impact photophysical properties . While these findings are not directly applicable to DACT-II, they emphasize the importance of molecular design in optimizing reaction pathways for optoelectronic materials.
Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
Overview
The compound is primarily investigated for its role as a host material in OLEDs due to its excellent photophysical properties. OLEDs are crucial for modern display technologies and solid-state lighting.
Properties
- Molecular Weight: 804.94 g/mol
- Molecular Formula: C57H36N6
- UV Absorption: 283 nm (in Toluene)
- Fluorescence Emission: 462 nm (in Toluene)
Case Studies
Recent studies have demonstrated the use of this compound in blue OLEDs, where it exhibited high efficiency and stability. For instance, a review highlighted that devices incorporating this compound achieved external quantum efficiencies exceeding 25% for blue emissions, which is critical for full-color displays .
Photonic Devices
Overview
The compound's unique structural features enable its application in photonic devices such as lasers and light sensors.
Application Details
- Laser Diodes: Its ability to emit light at specific wavelengths makes it suitable for use in laser diodes.
- Sensors: The compound can be integrated into sensor devices that detect light or other electromagnetic radiation.
Research Findings
Research has shown that integrating this compound into photonic circuits can enhance the performance of optical sensors by improving sensitivity and response time .
Material Science
Overview
In material science, the compound's properties lend themselves to the development of new materials with enhanced characteristics.
Applications in Material Development
- Dopants for Organic Semiconductors: The compound serves as an effective dopant to improve the conductivity and charge transport properties of organic semiconductors.
- Polymer Blends: It can be blended with polymers to create composite materials with tailored optical and electrical properties.
Photovoltaics
Overview
The potential use of this compound in photovoltaic cells is another area of interest due to its light absorption capabilities.
Research Insights
Studies indicate that incorporating this compound into organic solar cells can enhance light absorption and improve overall energy conversion efficiency. The structural configuration allows for effective exciton generation and transport within the cell .
Summary Table of Applications
Application Area | Specific Use Case | Key Benefits |
---|---|---|
Organic Light Emitting Diodes (OLEDs) | Host material for blue OLEDs | High efficiency and stability |
Photonic Devices | Laser diodes and light sensors | Enhanced sensitivity and response time |
Material Science | Dopants for organic semiconductors | Improved conductivity |
Photovoltaics | Component in organic solar cells | Enhanced light absorption and energy conversion |
Mechanism of Action
The mechanism of action of 9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound’s photophysical properties, such as fluorescence and phosphorescence, are exploited. The compound’s ability to undergo thermally activated delayed fluorescence (TADF) is particularly significant, as it enhances the efficiency of OLEDs by enabling the harvesting of triplet excitons .
Comparison with Similar Compounds
Similar Compounds
9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole: Shares a similar triazine-carbazole structure but lacks the tetraphenyl substitution.
3,6-Di-tert-butyl-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)carbazole: Contains tert-butyl groups, which influence its photophysical properties.
Uniqueness
The uniqueness of 9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine lies in its combination of triazine and carbazole moieties with tetraphenyl substitution. This structural arrangement imparts distinct photophysical properties, making it highly suitable for advanced optoelectronic applications .
Biological Activity
The compound 9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine , also known by its CAS number 1480889-49-3 , is a complex organic molecule with potential biological applications. This article focuses on its biological activity, including antimicrobial, antitumor properties, and neuroprotective effects.
- Molecular Formula : C45H29N5
- Molecular Weight : 639.75 g/mol
Antimicrobial Activity
Carbazole derivatives have been widely studied for their antimicrobial properties. Research indicates that related compounds exhibit significant antibacterial and antifungal activities. For instance:
- Study Findings : Compounds similar to the target compound have shown zones of inhibition ranging from 12.6 mm to 22.3 mm against various bacterial strains such as Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL .
Antitumor Activity
The antitumor potential of carbazole derivatives has been explored extensively:
- Mechanism of Action : Some carbazole derivatives inhibit topoisomerase II activity, which is crucial in DNA replication and repair. For example, a related compound demonstrated significant inhibition at concentrations as low as 2.5 µM , which is markedly lower than standard chemotherapeutic agents like etoposide .
Neuroprotective Effects
Recent studies have identified neuroprotective properties in certain carbazole derivatives:
- Research Insights : Compounds have shown the ability to protect neuronal cells from glutamate-induced injury. One specific compound exhibited neuroprotective effects at concentrations as low as 3 µM , attributed to its antioxidative properties .
Case Studies and Research Findings
Study | Biological Activity | Concentration | Results |
---|---|---|---|
Reddy et al. (2015) | Antimicrobial | 100 µg/mL | Zones of inhibition: 12.6–22.3 mm |
Kumar et al. (2015) | Antitumor (topoisomerase II inhibition) | 2.5 µM | Significant inhibition compared to etoposide |
Saturnino et al. (2013) | Neuroprotective | 3 µM | Protects against glutamate-induced injury |
Properties
CAS No. |
1613074-59-1 |
---|---|
Molecular Formula |
C57H40N6 |
Molecular Weight |
809.0 g/mol |
IUPAC Name |
9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3-N,3-N,6-N,6-N-tetraphenylcarbazole-3,6-diamine |
InChI |
InChI=1S/C57H40N6/c1-7-19-41(20-8-1)55-58-56(42-21-9-2-10-22-42)60-57(59-55)43-31-33-48(34-32-43)63-53-37-35-49(61(44-23-11-3-12-24-44)45-25-13-4-14-26-45)39-51(53)52-40-50(36-38-54(52)63)62(46-27-15-5-16-28-46)47-29-17-6-18-30-47/h1-40H |
InChI Key |
FGOWOFSHJNQXGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)N4C5=C(C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C8=C4C=CC(=C8)N(C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1 |
Origin of Product |
United States |
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